

# Spectroscopic Profile of 9-Fluorenylmethanol: A Technical Guide

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#### For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **9- Fluorenylmethanol** (CAS No. 24324-17-2), a key building block in organic synthesis, particularly in peptide chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **9-Fluorenylmethanol**, providing a quick reference for compound identification and characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.75	d	Aromatic Protons
7.57	d	Aromatic Protons
7.37	t	Aromatic Protons
7.29	t	Aromatic Protons
4.06	t	CH (Position 9)
3.97	d	CH2 (Methanol)
1.75	S	ОН

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
147.0	Aromatic Carbon
141.2	Aromatic Carbon
127.8	Aromatic Carbon
127.1	Aromatic Carbon
125.0	Aromatic Carbon
120.0	Aromatic Carbon
64.5	CH2 (Methanol)
51.5	CH (Position 9)

Solvent: CDCl3

## **Infrared (IR) Spectroscopy**



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
3300 - 3500	Strong, Broad	O-H Stretch
3060 - 3070	Medium	Aromatic C-H Stretch
2850 - 2960	Medium	Aliphatic C-H Stretch
1450	Strong	Aromatic C=C Stretch
1018	Strong	C-O Stretch

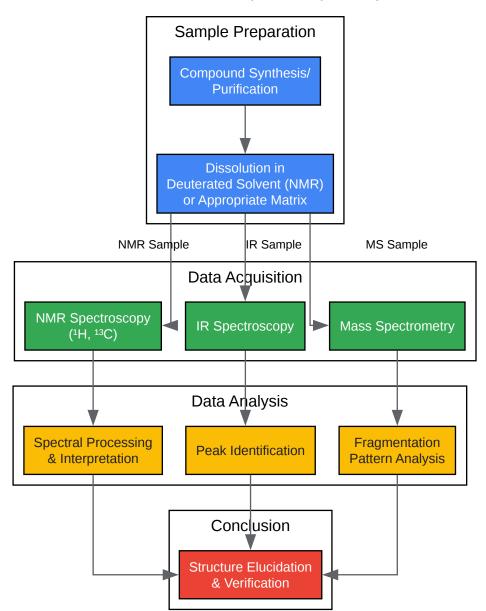
Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
196	33.6	[M] <sup>+</sup> (Molecular Ion)
167	11.3	[M - CHO] <sup>+</sup> or [M - H <sub>2</sub> O - H] <sup>+</sup>
166	79.8	[M - CH <sub>2</sub> O] <sup>+</sup>
165	100.0	[M - CH2OH]+ (Base Peak)

## **Experimental Protocols & Workflows**

A general workflow for the spectroscopic analysis of a chemical compound like **9- Fluorenylmethanol** is outlined below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.





#### General Workflow for Spectroscopic Analysis

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A generalized workflow for obtaining and analyzing spectroscopic data.

#### **Detailed Methodologies**

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **9-Fluorenylmethanol** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl $_3$ ). The solution was transferred to a 5 mm NMR tube.  $^1$ H and  $^1$ C







NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of **9- Fluorenylmethanol** was ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A dilute solution of **9-Fluorenylmethanol** in a volatile organic solvent was introduced into the instrument. The sample was ionized by a 70 eV electron beam, and the resulting fragments were analyzed by a mass analyzer.

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